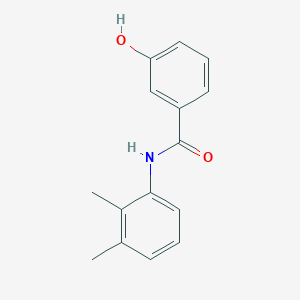
1-(2,4-Dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione is a complex organic compound characterized by its unique structure, which includes a trifluorobutane-1,3-dione moiety attached to a 2,4-dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione typically involves multiple steps, starting with the preparation of the 2,4-dimethylphenyl group. This can be achieved through Friedel-Crafts acylation using 2,4-dimethylbenzene and an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and safety. The use of automated systems and reactors can help maintain consistent reaction conditions and improve yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,4-Dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives, nitro compounds, and alkylated products.
Aplicaciones Científicas De Investigación
1-(2,4-Dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(2,4-Dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione exerts its effects involves its interaction with specific molecular targets and pathways. The trifluorobutane-1,3-dione moiety can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate enzyme activity and influence metabolic processes.
Comparación Con Compuestos Similares
1-(2,4-Dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione is unique due to its trifluorobutane-1,3-dione group, which imparts distinct chemical properties compared to similar compounds. Some similar compounds include:
Acetophenone derivatives: These compounds share the phenyl group but lack the trifluorobutane-1,3-dione moiety.
Trifluoromethyl ketones: These compounds contain the trifluoromethyl group but differ in their aromatic structure.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
1-(2,4-dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c1-7-3-4-9(8(2)5-7)10(16)6-11(17)12(13,14)15/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEGNKJPZXXYBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC(=O)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625725 |
Source


|
| Record name | 1-(2,4-Dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94856-20-9 |
Source


|
| Record name | 1-(2,4-Dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-hydroxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B7808020.png)
![2-hydroxy-N-[3-(N-methylanilino)propyl]benzamide](/img/structure/B7808034.png)
![4-hydroxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B7808037.png)







![{1-[(3-Bromophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B7808114.png)

![6-[(1H-indol-2-ylcarbonyl)amino]hexanoic acid](/img/structure/B7808123.png)

